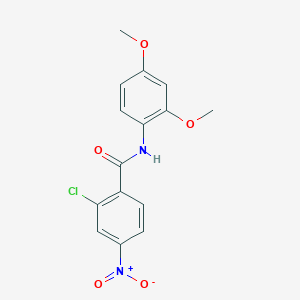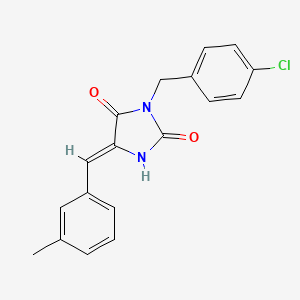![molecular formula C20H30N6O B5512891 ({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)
({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of substances known for their heterocyclic structures and potential biochemical applications. Its structure is characterized by multiple nitrogen-containing rings, which may suggest a variety of biological interactions and reactivities.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including condensation, cyclization, and refinement processes to achieve the desired molecular architecture. Techniques such as nucleophilic aromatic substitution and Grignard reactions may be employed, depending on the specific substituents and core structure desired (Kapples & Effland, 1993).
Molecular Structure Analysis
Compounds like this one typically display complex molecular geometries with various functional groups contributing to their overall properties. X-ray crystallography has been used to determine the structures and confirm their molecular conformations (Panosyan et al., 2003).
Chemical Reactions and Properties
These types of compounds can undergo a variety of chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and ring transformations. Their reactivity can be significantly influenced by the presence of electron-donating or electron-withdrawing groups attached to the core structure (Mataka et al., 1992).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline form can be influenced by the molecular structure and the nature of substituents. These properties are crucial for determining the compound's application in different environments and for various uses (Balaban et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different reagents, and stability under various conditions, are pivotal for understanding how these compounds interact in biological systems or chemical reactions. The presence of heteroatoms and the arrangement of various functional groups play significant roles in these properties (Lamphon et al., 2004).
Applications De Recherche Scientifique
Transformations and Synthesis
- Novel Ring Transformations : Under aqueous conditions, transformations involving dimethylamine, piperidine, and triethylamine catalyze reactions giving rise to various derivatives, showcasing the molecule's potential for creating diverse chemical structures (S. Mataka et al., 1992).
- Intramolecular Frustrated Lewis Pairs : Investigation into the deprotonation and subsequent reactions of methylpyridines, including interactions with piperidine, underlines the structural and reactive versatility of pyridine-based compounds (L. A. Körte et al., 2015).
- Antitumor and Antimicrobial Activities : The synthesis of pyrazolopyridine derivatives, including reactions with dimethylaminomethylene groups, highlights the biomedical research potential of such compounds, demonstrating significant antitumor and antimicrobial activities (M. El‐Borai et al., 2013).
Chemical Behavior and Applications
- Synthesis of Thiazolidinones : A study described the synthesis of thiazolidinone derivatives from triazine-based compounds, indicating the role of dimethylamino groups in facilitating antimicrobial activity against various pathogens (Divyesh Patel et al., 2012).
- Antitumor Agent Development : The development of triazolopyridine derivatives as potential antitumor agents, with emphasis on the dimethylaminoethyl group's importance for activity, further underscores the pharmaceutical relevance of such molecules (Mingze Qin et al., 2014).
Propriétés
IUPAC Name |
1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-4-26-18(15-24(2)3)22-23-20(26)17-9-12-25(13-10-17)19(27)8-7-16-6-5-11-21-14-16/h5-6,11,14,17H,4,7-10,12-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKUDCKTNPNDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CCC3=CN=CC=C3)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-isopropyl-3-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5512841.png)
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)
![3-isopropyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512862.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)




![4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol](/img/structure/B5512901.png)

